molecular formula C6H4Br2ClN B1328752 3,5-Dibromo-2-chloro-6-methylpyridine CAS No. 1000018-58-5

3,5-Dibromo-2-chloro-6-methylpyridine

Cat. No.: B1328752
CAS No.: 1000018-58-5
M. Wt: 285.36 g/mol
InChI Key: AYZAQZJMQIXSLF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂ClN and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Mode of Action

The exact mode of action of 3,5-Dibromo-2-chloro-6-methylpyridine is currently unknown due to the lack of specific studies on this compound . Pyridine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators. The specific interactions of this compound would depend on its primary targets, which are yet to be identified.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it is recommended to use this compound only in well-ventilated areas or outdoors . This suggests that the compound may have volatile properties and could potentially be affected by environmental conditions such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-chloro-6-methylpyridine typically involves the halogenation of 2-chloro-6-methylpyridine. The process includes the following steps:

    Bromination: 2-chloro-6-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-chloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

3,5-dibromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAQZJMQIXSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650314
Record name 3,5-Dibromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-58-5
Record name 3,5-Dibromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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